

Application Notes and Protocols for (S)-Indoximod in Syngeneic Mouse Models

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Compound of Interest

Compound Name: (S)-Indoximod

Cat. No.: B559632

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Introduction

(S)-Indoximod, the D-enantiomer of 1-methyl-tryptophan, is an immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-mediated immune suppression.[1][2] Unlike direct enzymatic inhibitors, **(S)-Indoximod** acts downstream, primarily by mimicking a tryptophan-sufficient state, which leads to the reactivation of the mTORC1 signaling pathway and modulation of the Aryl Hydrocarbon Receptor (AhR).[3][4][5] This activity reverses the immunosuppressive effects of tryptophan depletion and kynurenine production by IDO1-expressing cells, thereby enhancing anti-tumor immune responses.[6][7] These characteristics make **(S)-Indoximod** a valuable tool for studying immune responses and evaluating novel cancer immunotherapies in syngeneic mouse models.

Mechanism of Action

(S)-Indoximod's primary mechanism of action is not the direct inhibition of the IDO1 enzyme.[7][8] Instead, it has pleiotropic effects on the tumor microenvironment and immune cells:

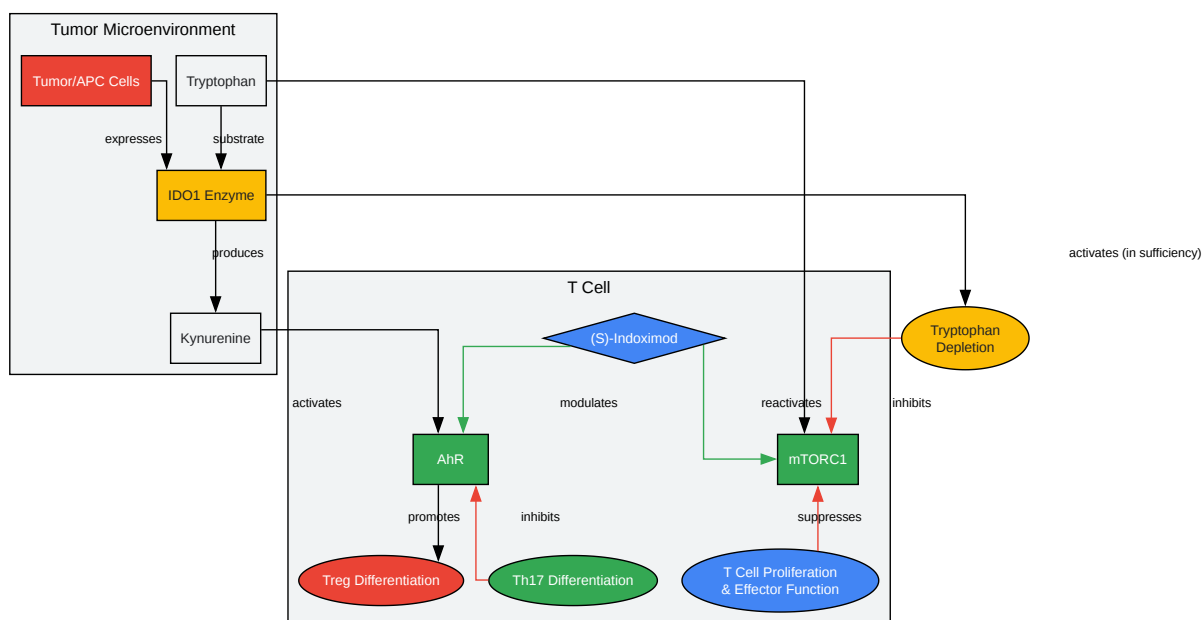
- **mTORC1 Reactivation:** In conditions of low tryptophan created by IDO1 activity, T cells would normally experience suppressed mTORC1 activity, leading to anergy and reduced proliferation. **(S)-Indoximod** acts as a tryptophan mimetic, creating a "tryptophan sufficiency"

signal that reactivates mTORC1 in T cells.[3][4][6] This restores T cell proliferation and effector function.[3]

- **AhR Modulation:** **(S)-Indoximod** modulates the Aryl Hydrocarbon Receptor (AhR), a transcription factor that responds to various ligands, including the IDO1-metabolite kynurenine.[3][4] By modulating AhR signaling, **(S)-Indoximod** can influence T cell differentiation, favoring the development of pro-inflammatory Th17 helper T cells over immunosuppressive regulatory T cells (Tregs).[4][9] It has also been shown to downregulate IDO1 expression in dendritic cells through an AhR-dependent mechanism.[3][4]
- **Immune Cell Reprogramming:** **(S)-Indoximod** has been shown to decrease the frequency of IDO+ plasmacytoid dendritic cells (pDCs) in tumor-draining lymph nodes.[3] It also promotes a shift in CD4+ T cells from a regulatory (Treg) phenotype towards a helper T cell phenotype.[3]

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by **(S)-Indoximod**.



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Caption: **(S)-Indoximod** signaling pathway in the tumor microenvironment.

Data from Syngeneic Mouse Model Studies

The following tables summarize quantitative data from studies using **(S)-Indoximod** in syngeneic mouse models.

Table 1: In Vitro T-Cell Proliferation

Cell Type	Condition	Treatment	EC50 (μM)	95% Confidence Interval
Human CD8+ T cells	Co-culture with TDO-expressing SW48 cells	(S)-Indoximod	23.2	14.6 - 36.7
Human CD8+ T cells	Transwell culture with TDO-expressing SW48 cells	(S)-Indoximod	41.4	31.1 - 55.4
<p>Data from a study demonstrating (S)-Indoximod's direct effect on T-cell proliferation independent of direct contact with IDO/TDO expressing cells.</p> <p>[3]</p>				

Table 2: In Vivo Anti-Tumor Efficacy and Immune Modulation in B16F10 Melanoma Model

Treatment Group	(S)-Indoximod Dose ($\mu\text{mol/kg/dose}$, bid)	Mean Tumor Volume (Day 11)	% IDO+ pDC in TDLN
Vehicle + Vaccine (VAX)	0	~125 mm ³	~12%
VAX + (S)-Indoximod	143	~100 mm ³	~10%
VAX + (S)-Indoximod	287	~75 mm ³	~8%
VAX + (S)-Indoximod	574	~50 mm ³	~6%*
VAX + (S)-Indoximod	1147	~40 mm ³	~5%

p < 0.05, **p < 0.001
compared to Vehicle +
VAX group. TDLN:
Tumor-Draining
Lymph Node. Data
adapted from a study
in mice with
established B16F10
tumors treated with
adoptive T-cell
transfer and
vaccination.[3]

Table 3: Combination Therapy in Syngeneic Models

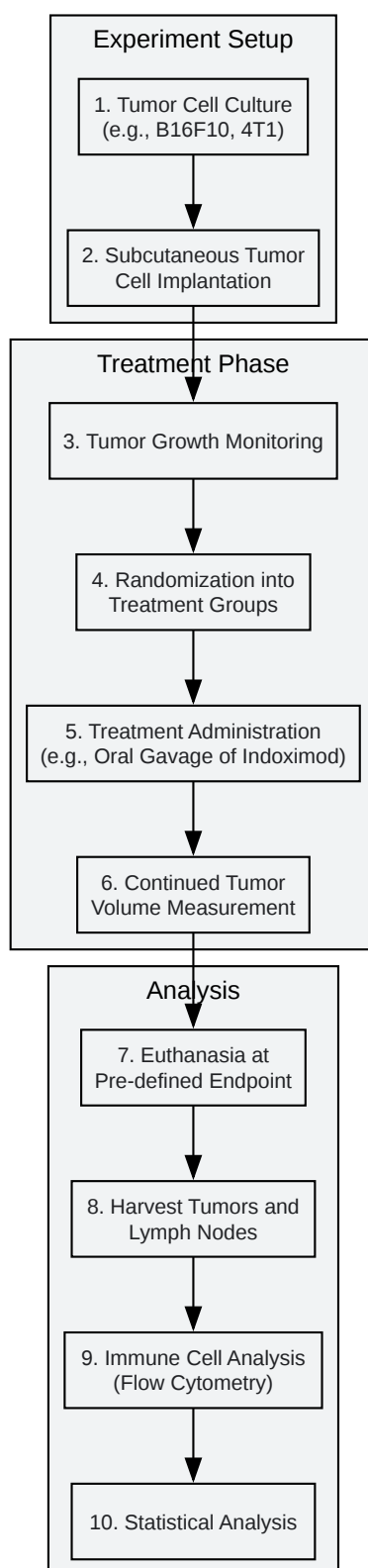
Mouse Model	Treatment	Outcome
B16-CD133 Melanoma	hRT + α PD1 + (S)-Indoximod	Improved therapeutic efficacy compared to hRT + α PD1
4T1 Mammary Adenocarcinoma	hRT + α PD1 + (S)-Indoximod	Improved therapeutic efficacy compared to hRT + α PD1

hRT: hypofractionated radiotherapy. Data from a study showing (S)-Indoximod enhances the efficacy of radiotherapy and checkpoint blockade.[\[10\]](#)

Experimental Protocols

General In Vivo Syngeneic Tumor Model Protocol

This protocol provides a general framework for evaluating the efficacy of **(S)-Indoximod** in a syngeneic mouse model. Specifics such as cell numbers, tumor volume for randomization, and treatment schedule may need to be optimized for different tumor models.



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Caption: General workflow for an in vivo syngeneic mouse study with **(S)-Indoximod**.

1. Materials:

- Syngeneic mouse strain (e.g., C57BL/6 for B16F10, BALB/c for 4T1)
- Tumor cell line (e.g., B16F10 melanoma, 4T1 mammary carcinoma)
- **(S)-Indoximod**
- Vehicle for **(S)-Indoximod** (e.g., 0.5% carboxymethylcellulose)
- Sterile PBS
- Calipers
- Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3, anti-IDO1)

2. Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.
 - Harvest and wash cells with sterile PBS.
 - Resuspend cells to the desired concentration (e.g., 1×10^6 cells/100 μ L).
 - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined average size (e.g., 50-100 mm^3), randomize mice into treatment groups.
- Treatment Administration:
 - Prepare **(S)-Indoximod** in the appropriate vehicle.

- Administer **(S)-Indoximod** via oral gavage at the desired dose and schedule (e.g., twice daily).[3]
- Administer vehicle to the control group.
- If combining with other therapies (e.g., checkpoint inhibitors, radiation), administer those according to the established protocol.[10]
- Endpoint and Tissue Collection:
 - Continue to monitor tumor growth and animal well-being.
 - Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at a specific time point for analysis.
 - Harvest tumors and tumor-draining lymph nodes for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes and Dendritic Cells

1. Materials:

- Harvested tumors and lymph nodes
- RPMI-1640 medium
- Collagenase D
- DNase I
- Fetal Bovine Serum (FBS)
- ACK lysis buffer
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies

2. Procedure:

- Single-Cell Suspension Preparation:
 - Mince tumors and lymph nodes into small pieces.
 - Digest tissues in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C.
 - Filter the cell suspension through a 70 µm cell strainer.
 - Lyse red blood cells using ACK lysis buffer.
 - Wash and resuspend cells in flow cytometry staining buffer.
- Staining:
 - Count cells and aliquot into tubes.
 - Block Fc receptors with an anti-CD16/32 antibody.
 - Stain for surface markers (e.g., CD45, CD3, CD4, CD8, CD11c) for 30 minutes on ice.
 - For intracellular staining (e.g., FoxP3, IDO1), fix and permeabilize the cells according to the manufacturer's protocol.
 - Stain for intracellular markers.
- Data Acquisition and Analysis:
 - Acquire stained samples on a flow cytometer.
 - Analyze the data using appropriate software to quantify immune cell populations.

Conclusion

(S)-Indoximod is a potent immunomodulator for preclinical cancer research in syngeneic mouse models. Its unique mechanism of action, targeting downstream effects of the IDO1 pathway, provides a valuable tool to investigate tumor-immune interactions and to evaluate the efficacy of combination immunotherapies. The protocols and data presented here offer a

foundation for researchers to design and execute robust in vivo studies utilizing **(S)-Indoximod**.

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